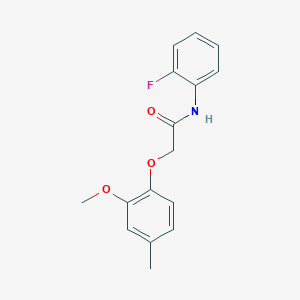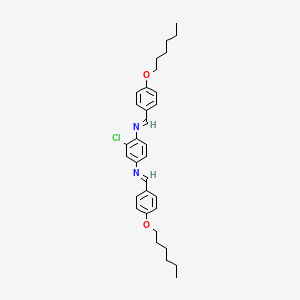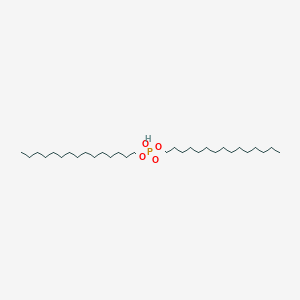
N-(3-Chloro-2-methylphenyl)cyanothioformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)cyanothioformamide is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.687 g/mol It is known for its unique structure, which includes a chloro-substituted aromatic ring and a cyanothioformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)cyanothioformamide typically involves the reaction of 3-chloro-2-methylaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)cyanothioformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanothioformamide group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)cyanothioformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)cyanothioformamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-methylphenyl)cyanothioformamide
- N-(5-Chloro-2-methylphenyl)cyanothioformamide
- N-(2,3-Dichlorophenyl)cyanothioformamide
Uniqueness
N-(3-Chloro-2-methylphenyl)cyanothioformamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
13609-04-6 |
|---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-cyanomethanethioamide |
InChI |
InChI=1S/C9H7ClN2S/c1-6-7(10)3-2-4-8(6)12-9(13)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
YCQMDDCAGNRHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


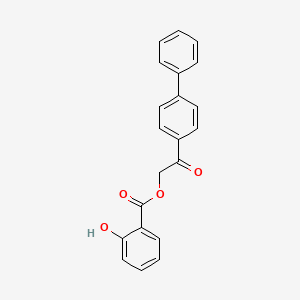
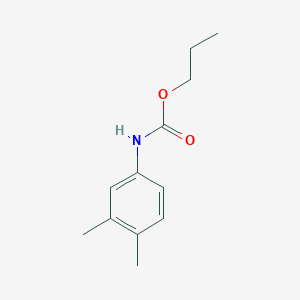



![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)

![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

